2-amino-4-(3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-amino-4-(3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . The most preferred method for constructing these heterocyclic compounds is the MCR due to its efficiency and high yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the MCR conditions to scale up the synthesis while maintaining the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce dihydroquinoline derivatives .
Scientific Research Applications
2-amino-4-(3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-(3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, the methoxy group on the middle phenyl ring plays a significant role in interacting with the peripheral anionic site (PAS) of enzymes like BChE . This interaction inhibits the enzyme’s activity, which is beneficial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and have been studied for their pharmacological properties.
2-amino-4H-pyran-3-carbonitriles: These derivatives are also known for their diverse biological activities and are used in drug discovery.
Quinoline derivatives: These compounds have a wide range of applications in medicine and industry.
Uniqueness
What sets 2-amino-4-(3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile apart is its specific structural features, such as the methoxy group on the phenyl ring, which enhances its interaction with biological targets . This unique structure contributes to its potential as a therapeutic agent in various medical applications .
Properties
Molecular Formula |
C20H15N3O3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H15N3O3/c1-25-12-6-4-5-11(9-12)16-14(10-21)19(22)26-18-13-7-2-3-8-15(13)23-20(24)17(16)18/h2-9,16H,22H2,1H3,(H,23,24) |
InChI Key |
AVBFPHCHBIBEQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(OC3=C2C(=O)NC4=CC=CC=C43)N)C#N |
Origin of Product |
United States |
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